

An In-depth Technical Guide to Ethyl Thiocyanate: Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl thiocyanate*

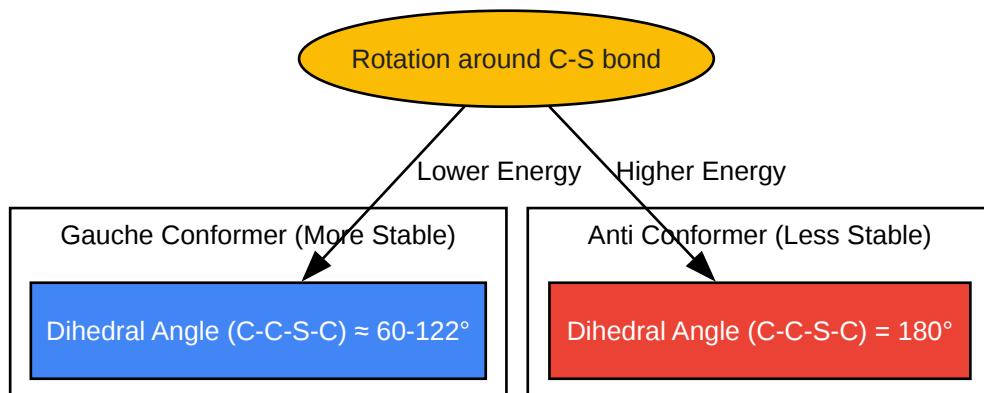
Cat. No.: B1580649

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of **ethyl thiocyanate** (C_3H_5NS). The information is intended for researchers, scientists, and professionals in drug development who require detailed chemical and physical data.

Chemical Structure and Nomenclature


Ethyl thiocyanate, also known by synonyms such as ethyl rhodanate and thiocyanic acid ethyl ester, is an organic compound with the chemical formula C_3H_5NS .^{[1][2]} Its structure features an ethyl group attached to the sulfur atom of a thiocyanate group.

Molecular Structure Diagram:

Caption: 2D structure of the **ethyl thiocyanate** molecule.

The molecule exists as a mixture of conformational isomers, specifically gauche and anti conformers, due to rotation around the C-S bond. Computational and spectroscopic studies have shown that the gauche conformer is generally more stable.

Conformational Analysis Diagram:

[Click to download full resolution via product page](#)

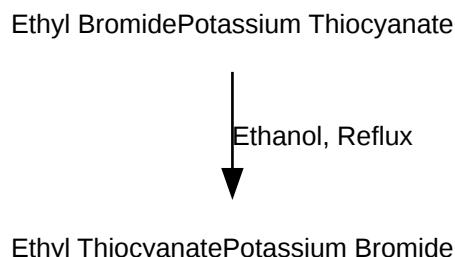
Caption: Conformational isomers of **ethyl thiocyanate**.

Physicochemical Properties

Ethyl thiocyanate is a volatile, colorless to pale yellow liquid with a pungent odor.^{[1][3]} A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Physical Properties of **Ethyl Thiocyanate**

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₅ NS	[2][4][5]
Molecular Weight	87.14 g/mol	[4][5]
Appearance	Colorless to pale yellow liquid	[3]
Melting Point	-85.5 °C to -86 °C	[3]
Boiling Point	145 °C to 146 °C	[3][4]
Density	1.012 g/mL at 25 °C	[4]
Refractive Index (n ²⁰ /D)	1.462	[4]
Solubility	Insoluble in water; miscible with ethanol and ether	[1]
Vapor Pressure	4.83 mmHg at 25 °C	[1]
Flash Point	42 °C (107.6 °F)	[4]


Table 2: Chemical and Spectroscopic Identifiers

Identifier	Value	Reference(s)
CAS Number	542-90-5	[4]
SMILES	CCSC#N	[2][4]
InChI	InChI=1S/C3H5NS/c1-2-5-3-4/h2H2,1H3	[2][4]
InChIKey	WFCLYEAZTHWNEH-UHFFFAOYSA-N	[2][4]
Major IR Peaks (cm ⁻¹)	~2150 (C≡N stretch)	[1]
¹ H NMR (CDCl ₃)	δ ~1.4 (t, 3H, CH ₃), ~2.8 (q, 2H, CH ₂)	
¹³ C NMR (CDCl ₃)	δ ~14 (CH ₃), ~30 (CH ₂), ~112 (SCN)	
Mass Spectrum (m/z)	87 (M+), 59, 29	[1]

Experimental Protocols

A common and reliable method for the synthesis of **ethyl thiocyanate** is the nucleophilic substitution reaction between an ethyl halide and an alkali metal thiocyanate. The following protocol is a representative procedure adapted from established methods for synthesizing alkyl thiocyanates.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of **ethyl thiocyanate** from ethyl bromide.

Experimental Procedure:

- Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium thiocyanate (1.1 equivalents) in ethanol.
- Addition of Reagents: To the stirred solution, add ethyl bromide (1 equivalent) dropwise.
- Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated potassium bromide.
- Extraction: Evaporate the ethanol from the filtrate under reduced pressure. To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).
- Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude **ethyl thiocyanate** can be further purified by fractional distillation.

Alternative Synthetic Approaches:

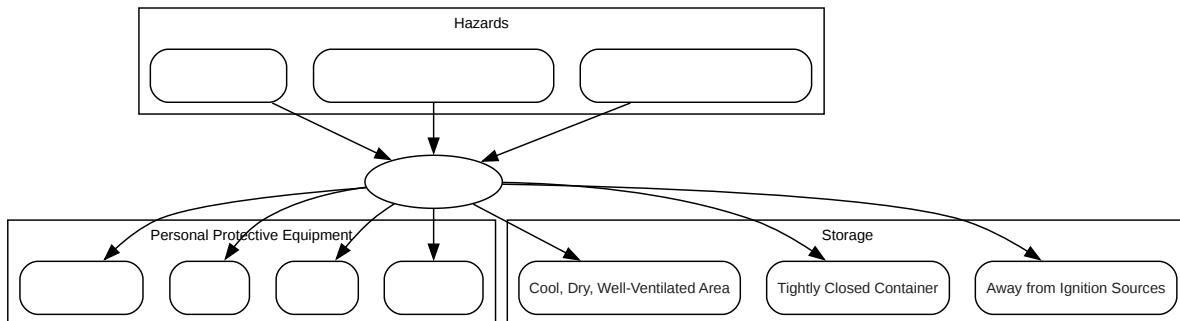
- Microwave-Assisted Synthesis: The reaction of ethyl bromide with potassium thiocyanate can be significantly accelerated using microwave irradiation, often leading to higher yields in shorter reaction times.
- Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the reaction between the aqueous thiocyanate salt and the organic ethyl halide, improving efficiency.

The synthesized **ethyl thiocyanate** can be characterized using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the structure of the ethyl group and the presence of the thiocyanate carbon.

- Infrared (IR) Spectroscopy: The characteristic sharp absorption band around 2150 cm^{-1} confirms the presence of the $\text{C}\equiv\text{N}$ triple bond of the thiocyanate group.
- Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation.
- Gas Chromatography (GC): Can be used to assess the purity of the synthesized product.

Safety and Handling


Ethyl thiocyanate is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.^{[1][4]} It is also an irritant to the eyes, skin, and respiratory system.

Safety Precautions:

- Handle in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Keep away from heat, sparks, and open flames.
- Store in a tightly closed container in a cool, dry, and well-ventilated area.

In case of exposure, seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Logical Relationship of Safety Information:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ethyl Thiocyanate for Synthesis, Best Price, High Purity 99.99% [alphachemikaindia.com]
- 4. Visible-light-driven synthesis of alkenyl thiocyanates: novel building blocks for assembly of diverse sulfur-containing molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl Thiocyanate: Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1580649#what-is-ethyl-thiocyanate-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com